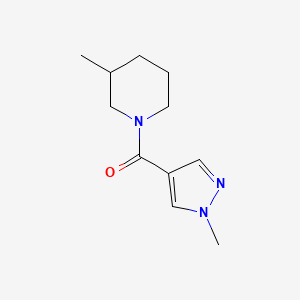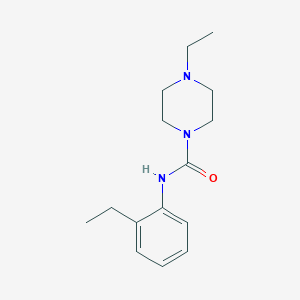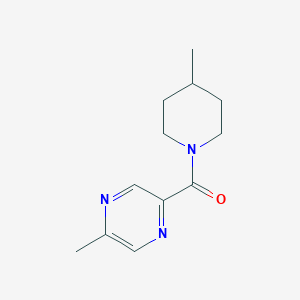
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, also known as MDP-2-P, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act as a dopamine transporter (DAT) inhibitor. This means that it can bind to and block the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. As a result, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can increase the levels of dopamine in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperactivity, and stereotypy in rodents. It has also been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain. These effects suggest that (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
実験室実験の利点と制限
The advantages of using (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to increase the levels of dopamine and other neurotransmitters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for the research on (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can be achieved through a multistep process that involves the reaction of 2,5-dimethylpyrazine with 4-methylpiperidin-1-amine in the presence of a suitable reagent. The resulting product is then subjected to further chemical reactions, including oxidation and reduction, to yield (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone.
科学的研究の応用
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been used in scientific research for various purposes, including as a precursor in the synthesis of other chemical compounds, as a reagent in organic synthesis, and as a starting material for the development of new drugs.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-5-15(6-4-9)12(16)11-8-13-10(2)7-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZZDPTACJHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
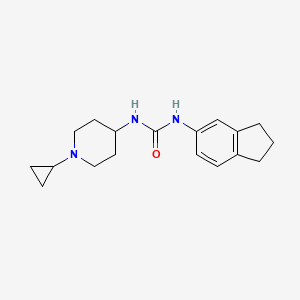

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

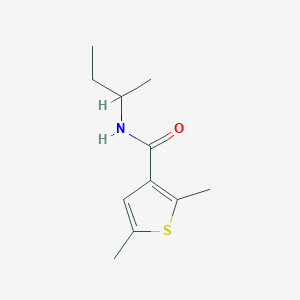
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
